molecular formula C5H11FN2O B13258557 2-amino-N-(2-fluoroethyl)propanamide

2-amino-N-(2-fluoroethyl)propanamide

Cat. No.: B13258557
M. Wt: 134.15 g/mol
InChI Key: ZSGXAUORGBEYFK-UHFFFAOYSA-N
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Description

2-amino-N-(2-fluoroethyl)propanamide is an organic compound with the molecular formula C5H11FN2O It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-fluoroethyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-fluoroethyl)propanamide typically involves the reaction of 2-fluoroethylamine with a suitable propanamide derivative. One common method is the reaction of 2-fluoroethylamine with 2-bromo-N-(2-fluoroethyl)propanamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-fluoroethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like thiols, amines, or alcohols can react with the fluoroethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

2-amino-N-(2-fluoroethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-fluoroethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-chloroethyl)propanamide
  • 2-amino-N-(2-bromoethyl)propanamide
  • 2-amino-N-(2-iodoethyl)propanamide

Uniqueness

2-amino-N-(2-fluoroethyl)propanamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H11FN2O

Molecular Weight

134.15 g/mol

IUPAC Name

2-amino-N-(2-fluoroethyl)propanamide

InChI

InChI=1S/C5H11FN2O/c1-4(7)5(9)8-3-2-6/h4H,2-3,7H2,1H3,(H,8,9)

InChI Key

ZSGXAUORGBEYFK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCF)N

Origin of Product

United States

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